6-CF3 Substitution Increases Computed Lipophilicity by ΔXLogP3 = 2.1 vs. Non-Fluorinated 4-(Quinolin-4-yloxy)aniline
The target compound exhibits a computed XLogP3 of 3.9, compared to 1.8 for the non-fluorinated analog 4-(quinolin-4-yloxy)aniline, representing a ΔXLogP3 of +2.1 [1]. This increase in lipophilicity is consistent with the established effect of trifluoromethyl substitution on membrane permeability and is expected to improve passive diffusion across biological membranes.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 4-(quinolin-4-yloxy)aniline: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +2.1 |
| Conditions | PubChem computed XLogP3 values using XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and oral bioavailability potential, a critical selection criterion for lead optimization programs targeting intracellular kinases.
- [1] PubChem Compound Summary for CID 54773270. National Center for Biotechnology Information (2025). View Source
